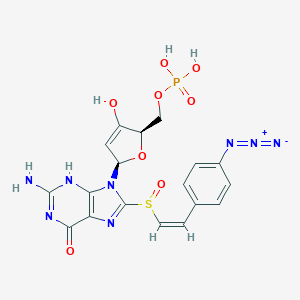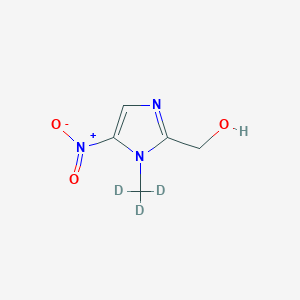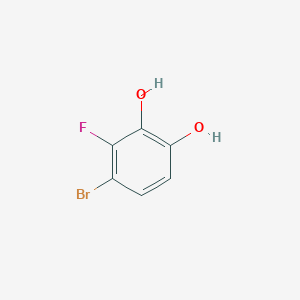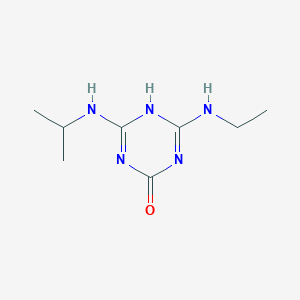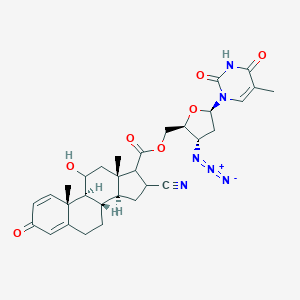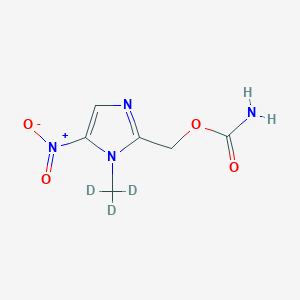![molecular formula C8H11F3N2O B135355 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone CAS No. 143004-11-9](/img/structure/B135355.png)
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone, also known as TFE, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties. This compound has shown promising results in various applications, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the formation of a stable enamine intermediate, which undergoes electrophilic substitution with various electrophiles. The trifluoromethyl group in 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone is a strong electron-withdrawing group, which enhances the reactivity of the enamine intermediate.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been shown to exhibit significant anti-inflammatory and antinociceptive effects in animal models. It has also been shown to have a potent inhibitory effect on the growth of cancer cells. The exact mechanism of these effects is still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has several advantages as a reagent in organic synthesis. It is a stable and easy-to-handle compound that is readily available. It is also an effective reagent for the synthesis of a variety of compounds. However, 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has some limitations, including its high cost and toxicity.
Direcciones Futuras
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone. One area of interest is the development of new synthetic methods using 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as a reagent. Another area of interest is the investigation of the biological activity of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone and its derivatives, with the aim of developing new drugs for the treatment of various diseases. Additionally, the use of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone in material science, such as the synthesis of new polymers and materials, is an area of potential future research.
Métodos De Síntesis
The synthesis of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the reaction of 2,2,2-trifluoroacetophenone with (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptane in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction to yield 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as the final product.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been extensively studied for its potential use in organic synthesis. It has been shown to be an effective reagent for the synthesis of a variety of compounds, including chiral α-trifluoromethyl alcohols, α-trifluoromethylamines, and α-trifluoromethyl ketones. 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has also been used in the synthesis of biologically active compounds, such as anticancer agents and antiviral drugs.
Propiedades
Número CAS |
143004-11-9 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
Fórmula molecular |
C8H11F3N2O |
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C8H11F3N2O/c1-4-6-2-5(12-4)3-13(6)7(14)8(9,10)11/h4-6,12H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
Clave InChI |
DSJDIHSPTSRGAQ-KVQBGUIXSA-N |
SMILES isomérico |
C[C@H]1[C@H]2C[C@@H](N1)CN2C(=O)C(F)(F)F |
SMILES |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
SMILES canónico |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
Sinónimos |
2,5-Diazabicyclo[2.2.1]heptane, 6-methyl-2-(trifluoroacetyl)-, (1R-exo)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



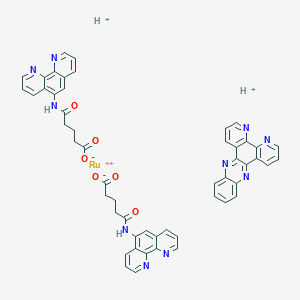


![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)

